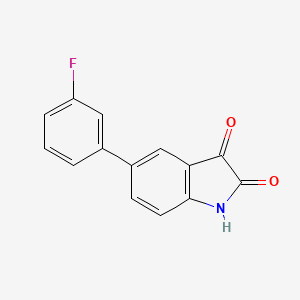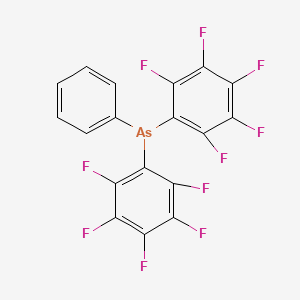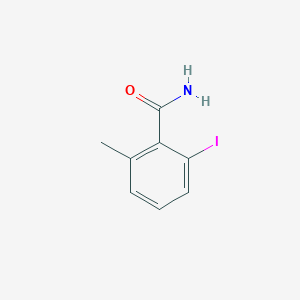
2-Iodo-6-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-6-methylbenzamide is an organic compound with the molecular formula C8H8INO It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the second position and a methyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-methylbenzamide typically involves the iodination of 6-methylbenzamide. One common method is the C-H iodination of aromatic amides using iodine (I2) in the presence of a catalyst such as cobalt(II) acetate (Co(OAc)2) and a base like potassium trifluoromethanesulfonate (KOTf). The reaction is carried out in a solvent such as dichloroethane (DCE) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-6-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 2-phenyl-6-methylbenzamide.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Iodo-6-methylbenzamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The iodine atom’s electron-withdrawing properties enhance the compound’s ability to form stable interactions with proteins and other biomolecules . Additionally, its aromatic structure allows for π-π stacking interactions, further stabilizing these complexes.
Comparison with Similar Compounds
2-Iodo-N-methylbenzamide: Similar in structure but with a methyl group on the nitrogen atom instead of the benzene ring.
2,3-Dimethoxybenzamide: Contains methoxy groups instead of iodine and methyl groups.
3-Acetoxy-2-methylbenzamide: Features an acetoxy group in place of the iodine atom.
Uniqueness: 2-Iodo-6-methylbenzamide is unique due to the presence of both an iodine atom and a methyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it a versatile compound in synthetic chemistry. Its ability to participate in a wide range of reactions and form stable complexes with biological molecules sets it apart from other benzamide derivatives.
Properties
Molecular Formula |
C8H8INO |
|---|---|
Molecular Weight |
261.06 g/mol |
IUPAC Name |
2-iodo-6-methylbenzamide |
InChI |
InChI=1S/C8H8INO/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H2,10,11) |
InChI Key |
NTNHZUGQVBGQQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)I)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



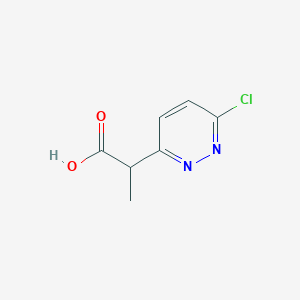
![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12842830.png)
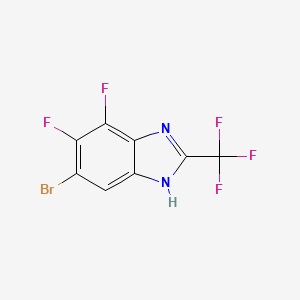
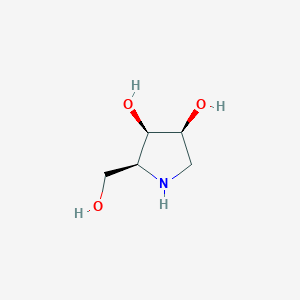
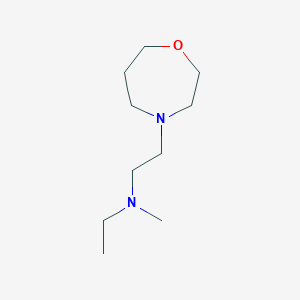
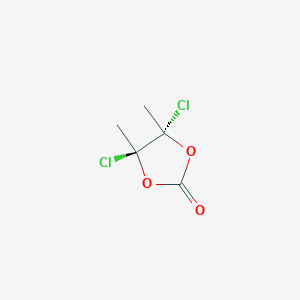
![1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone](/img/structure/B12842854.png)
